Ciclactate
Overview
Description
Ciclactate is a cyclohexanol derivative patented by N. V. Koninklijke Pharmaceutische Fabrieken Voorheen Brocades-Stheeman & Pharmacia. It is known for its use as a spasmolytic and blood vessel dilator .
Preparation Methods
The preparation of Ciclactate involves synthetic routes that typically include the esterification of cyclohexanol with lactic acid. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the formation of the desired ester. Industrial production methods may involve large-scale esterification processes using continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
Ciclactate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound back to cyclohexanol.
Substitution: Substitution reactions may involve replacing the ester group with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ciclactate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study esterification and related reactions.
Biology: Investigated for its potential effects on cellular processes and as a model compound for studying ester metabolism.
Medicine: Explored for its spasmolytic properties and potential use in treating conditions involving muscle spasms and blood vessel dilation.
Mechanism of Action
The mechanism of action of Ciclactate involves its interaction with specific molecular targets, leading to the relaxation of smooth muscles and dilation of blood vessels. This effect is mediated through the modulation of calcium ion channels and the inhibition of muscle contraction pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Ciclactate can be compared with other cyclohexanol derivatives and esters. Similar compounds include:
Cyclohexanol: The parent alcohol from which this compound is derived.
Cyclohexanone: An oxidized form of cyclohexanol.
Cyclohexyl acetate: Another ester of cyclohexanol with different properties.
This compound is unique due to its specific ester linkage with lactic acid, which imparts distinct chemical and biological properties .
Biological Activity
Ciclactate, also known as the mitochondrial citrate carrier (CIC or SLC25A1), plays a significant role in cellular metabolism and has been implicated in various biological processes and diseases, particularly cancer and metabolic disorders. This article explores the biological activity of this compound, highlighting its mechanisms of action, implications in disease states, and potential therapeutic targets.
Overview of this compound
This compound is an integral protein located in the inner mitochondrial membrane that facilitates the transport of citrate from the mitochondria to the cytosol. This transport is crucial for several metabolic pathways, including fatty acid synthesis and gluconeogenesis. The efflux of citrate is catalyzed through a process known as the citrate-malate antiport, where citrate is exchanged for malate, a key component in the Krebs cycle.
-
Metabolic Regulation :
- This compound modulates energy production by influencing the balance between catabolic and anabolic pathways. High levels of citrate inhibit key enzymes in the Krebs cycle, such as pyruvate dehydrogenase (PDH) and citrate synthase (CS), thereby reducing ATP production while promoting lipogenesis and gluconeogenesis .
- Citrate also serves as a precursor for acetyl-CoA, which is vital for histone acetylation and gene expression regulation .
-
Role in Cancer :
- Elevated CIC levels are associated with poor prognosis in various cancers. Studies indicate that CIC supports tumor cell proliferation and invasion by altering metabolic pathways . For instance, inhibition of CIC leads to reduced tumor growth and altered lipid metabolism, suggesting its potential as a therapeutic target .
- Inhibitors like benzene-tricarboxylate (BTA) have demonstrated efficacy in reducing CIC activity, thereby impairing cancer cell proliferation .
- Inflammatory Responses :
Case Studies
- A study involving breast cancer cell lines showed that knockdown of CIC expression resulted in decreased proliferation rates, highlighting its role in tumor growth. Conversely, overexpression of CIC enhanced cell growth potential .
- In non-alcoholic steatohepatitis (NASH) models, inhibition of Slc25a1 using CTPI-2 reversed steatosis and improved metabolic parameters, indicating its therapeutic potential in fatty liver disease .
Data Table: Summary of Key Findings
Study Focus | Key Findings | Implications |
---|---|---|
Cancer Proliferation | CIC knockdown reduces proliferation; overexpression increases growth potential | Target for cancer therapy |
Metabolic Disorders | Inhibition improves steatosis in NASH models | Potential treatment for metabolic diseases |
Immune Modulation | Citrate export regulates cytokine production in macrophages | Links metabolism with immune function |
Properties
IUPAC Name |
(3,3,5-trimethylcyclohexyl) 2-hydroxypropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-8-5-10(7-12(3,4)6-8)15-11(14)9(2)13/h8-10,13H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJOJNGMYPRTOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OC(=O)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864563 | |
Record name | 3,3,5-Trimethylcyclohexyl 2-hydroxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15145-14-9 | |
Record name | Ciclactate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015145149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3,5-Trimethylcyclohexyl 2-hydroxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CICLACTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MYS6082G8G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.